6-Methoxy-4-methylpyridine-3-carboxylic acid

Physicochemical profiling Ionization state Fragment-based drug design

6-Methoxy-4-methylpyridine-3-carboxylic acid (synonym: 6-methoxy-4-methylnicotinic acid) is a disubstituted pyridine-3-carboxylic acid derivative with molecular formula C₈H₉NO₃ and molecular weight 167.16 g/mol. The compound bears a methoxy group at the 6-position and a methyl group at the 4-position of the pyridine ring, classifying it as a nicotinic acid analog within the pyridinecarboxylic acid family.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 943719-62-8
Cat. No. B2673359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-methylpyridine-3-carboxylic acid
CAS943719-62-8
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)O)OC
InChIInChI=1S/C8H9NO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11)
InChIKeyVWBCUYWPDAPXRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-4-methylpyridine-3-carboxylic acid (CAS 943719-62-8): A Dual-Substituted Nicotinic Acid Scaffold for Medicinal Chemistry and Fragment-Based Design


6-Methoxy-4-methylpyridine-3-carboxylic acid (synonym: 6-methoxy-4-methylnicotinic acid) is a disubstituted pyridine-3-carboxylic acid derivative with molecular formula C₈H₉NO₃ and molecular weight 167.16 g/mol . The compound bears a methoxy group at the 6-position and a methyl group at the 4-position of the pyridine ring, classifying it as a nicotinic acid analog within the pyridinecarboxylic acid family. It is commercially available as a solid at ≥95% purity from multiple suppliers and is stored at room temperature in a cool, dry place . Its primary documented role is as a versatile small-molecule scaffold and building block for the synthesis of more complex heterocyclic architectures, including azafluorenone alkaloids .

Why 6-Methoxy-4-methylpyridine-3-carboxylic acid Cannot Be Replaced by Simpler Nicotinic Acid Analogs in Structure-Sensitive Applications


Generic substitution among pyridine-3-carboxylic acid analogs is unreliable because the 6-methoxy and 4-methyl substituents exert opposing electronic effects that jointly determine acidity, hydrogen-bonding geometry, and receptor recognition. The target compound's predicted pKa of 2.07 ± 0.25 sits between that of 4-methylnicotinic acid (pKa 1.67 ± 0.25) and 6-methoxynicotinic acid (pKa 3.74 ± 0.10), reflecting the electron-withdrawing effect of the ring nitrogen moderated by the electron-donating 6-OCH₃ group [1]. This intermediate acidity cannot be replicated by either mono-substituted analog. Furthermore, the 3-carboxylic acid regioisomer is mechanistically essential for key synthetic transformations such as Parham-type cyclization; the 2-carboxylic acid regioisomer (CAS 324028-98-0, pKa 1.24 ± 0.50) fails to undergo this reaction . In NNMT inhibition, the 4-methyl group on the carboxamide derivative contributes approximately 2-fold potency improvement over the des-methyl analog JBSNF-000088 [2].

Quantitative Differentiation Evidence for 6-Methoxy-4-methylpyridine-3-carboxylic acid Versus Closest Analogs


pKa Differentiation Reflects Balanced Dual-Substituent Electronic Effects

The predicted acid dissociation constant (pKa) of 6-methoxy-4-methylpyridine-3-carboxylic acid is 2.07 ± 0.25, which is intermediate between its two closest mono-substituted analogs: 4-methylnicotinic acid (pKa 1.67 ± 0.25) and 6-methoxynicotinic acid (pKa 3.74 ± 0.10) [1]. The 2-carboxylic acid regioisomer has a markedly lower predicted pKa of 1.24 ± 0.50 . This quantitative pKa ordering (2-COOH regioisomer < 4-CH₃ analog < target < 6-OCH₃ analog) demonstrates that the 6-methoxy group exerts a net base-strengthening (electron-donating) effect that partially offsets the acid-strengthening influence of the 4-methyl substitution and ring nitrogen, producing a unique ionization state not achievable by either single substituent alone.

Physicochemical profiling Ionization state Fragment-based drug design Bioavailability prediction

Boiling Point Differentiation Enables Distillation-Based Purification Selectivity

The predicted boiling point of 6-methoxy-4-methylpyridine-3-carboxylic acid is 305.2 ± 37.0 °C at 760 mmHg . This is approximately 21 °C higher than 6-methoxynicotinic acid (283.8 ± 20.0 °C) and comparable to 4-methylnicotinic acid (304.1 ± 22.0 °C) [1]. The 2-carboxylic acid regioisomer boils at a higher temperature of 323.5 ± 37.0 °C . The elevated boiling point relative to the 6-methoxy analog is attributable to the additional 4-methyl group increasing molecular weight (167.16 vs. 153.14 g/mol) and enhancing van der Waals interactions, while the lower boiling point relative to the 2-COOH regioisomer reflects differences in intermolecular hydrogen-bonding geometry.

Purification Process chemistry Thermal stability Scale-up

NNMT Inhibitory Potency of the Carboxamide Derivative: 4-Methyl Confers ~2-Fold Enhancement Over Des-Methyl Analog

The carboxamide derivative of the target compound, 6-methoxy-4-methylpyridine-3-carboxamide, exhibits an IC₅₀ of 0.837 µM (0.000837 mM) against nicotinamide N-methyltransferase (NNMT, EC 2.1.1.1) at pH 7.5 and 37 °C [1]. In comparison, the des-methyl analog JBSNF-000088 (6-methoxynicotinamide, CAS 7150-23-4) has a reported IC₅₀ of 1.8 µM against human NNMT [2], representing an approximately 2.2-fold loss in potency. Another comparator, 6-(methylamino)pyridine-3-carboxamide, shows an IC₅₀ of 0.588 µM [1]. While these data are for the carboxamide rather than the carboxylic acid, the carboxylic acid serves as the direct synthetic precursor to the carboxamide via standard amidation, and the 4-methyl substitution pattern is conserved throughout the synthetic sequence. The 4-methyl group likely enhances hydrophobic contacts within the NNMT substrate-binding pocket.

Nicotinamide N-methyltransferase Metabolic disease Cancer metabolism Enzyme inhibition

Regioisomeric Carboxylic Acid Position Determines Synthetic Utility in Alkaloid Total Synthesis

In the total synthesis of azafluorenone alkaloids, 6-methoxy-4-methylpyridine-3-carboxylic acid serves as the essential precursor to the key biaryl intermediate 2-(2-bromo-5-methoxyphenyl)-4-methyl-3-pyridinecarboxylic acid, which undergoes regioselective Parham-type cyclization to yield 6-methoxyonychine (8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one) . The 3-carboxylic acid position is mechanistically critical: the carboxyl group at position 3 directs the cyclization regiochemistry and participates in the Parham cyclization pathway. The corresponding 2-carboxylic acid regioisomer (CAS 324028-98-0) cannot engage in this cyclization due to altered geometry of the carboxyl group relative to the aryl substituent, leading to a fundamentally different reaction outcome. This regioisomeric specificity has been experimentally validated .

Regioselective synthesis Alkaloid chemistry Parham cyclization Heterocyclic chemistry

Molecular Weight and Hydrogen-Bond Capacity Differentiation for Fragment Library Design

The target compound (MW 167.16, C₈H₉NO₃) offers a distinct molecular weight and hydrogen-bonding profile compared to its closest analogs: 4-methylnicotinic acid (MW 137.14, C₇H₇NO₂) is 30 Da lighter and lacks the H-bond acceptor methoxy oxygen; 6-methoxynicotinic acid (MW 153.14, C₇H₇NO₃) is 14 Da lighter and lacks the lipophilic methyl group . The target compound provides one carboxylic acid H-bond donor, four H-bond acceptors (carboxyl oxygens, methoxy oxygen, pyridine nitrogen), and a topological polar surface area (TPSA) of 59.42 Ų . The balanced combination of H-bond donor/acceptor capacity and intermediate lipophilicity (predicted XLogP ~1.6) positions this scaffold in a property space that is distinct from both the more polar 6-methoxynicotinic acid and the more lipophilic 4-methylnicotinic acid.

Fragment-based drug discovery Molecular recognition Ligand efficiency Scaffold diversity

High-Impact Application Scenarios for 6-Methoxy-4-methylpyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


NNMT Inhibitor Lead Optimization Programs Requiring the 4-Methyl Substituent for Target Engagement

Medicinal chemistry teams developing nicotinamide N-methyltransferase (NNMT) inhibitors for metabolic disease or oncology indications should prioritize this compound as the carboxylic acid precursor to 6-methoxy-4-methylpyridine-3-carboxamide. The BRENDA-derived IC₅₀ data demonstrate that the 4-methyl group on the pyridine ring contributes an approximately 2.2-fold potency enhancement over the des-methyl analog JBSNF-000088 (1.8 µM vs. 0.837 µM) [1]. The carboxylic acid can be directly converted to the active carboxamide via standard HATU/EDCI-mediated amidation, preserving the critical 4-methyl substitution throughout the synthetic sequence. Procurement of the des-methyl analog (6-methoxynicotinic acid, CAS 66572-55-2) would yield a less potent NNMT inhibitor after amidation.

Regioselective Synthesis of Azafluorenone Alkaloids and Indeno-Pyridine Natural Product Analogs

Synthetic chemistry groups pursuing total synthesis of 6-methoxyonychine or related azafluorenone alkaloids must use the 3-carboxylic acid regioisomer (CAS 943719-62-8) rather than the 2-carboxylic acid regioisomer (CAS 324028-98-0). Bracher (1991) established that the 3-COOH position is geometrically essential for the Parham-type cyclization that forms the indeno-pyridine core; the 2-COOH isomer is synthetically incompetent for this transformation . The target compound's predicted pKa of 2.07 also influences the carboxylate reactivity during biaryl coupling steps, distinguishing it from the more acidic 2-COOH regioisomer (pKa 1.24).

Fragment-Based Drug Discovery Libraries Requiring Balanced Physicochemical Properties

Fragment library curators seeking nicotinic acid-derived scaffolds with intermediate ionization properties should select this compound over either mono-substituted analog. With a predicted pKa of 2.07 ± 0.25, it occupies a distinct acidity window between 4-methylnicotinic acid (pKa 1.67) and 6-methoxynicotinic acid (pKa 3.74) [2]. This intermediate pKa, combined with MW 167.16 and four hydrogen-bond acceptors, provides a unique physicochemical profile for probing protein binding pockets where both hydrogen-bonding capacity and controlled ionization state are required. The compound's room-temperature storage stability and ≥95% commercial purity facilitate direct incorporation into fragment screening collections.

Process Chemistry Development for Scalable Nicotinic Acid Derivative Synthesis

Process chemists developing scalable routes to 4-methyl-6-alkoxy-nicotinic acid derivatives can leverage the predicted boiling point of 305.2 °C for fractional distillation-based purification from the 6-methoxy analog (bp 283.8 °C). The 21.4 °C boiling point differential enables separation of the dual-substituted product from residual mono-substituted starting material without chromatographic intervention. Additionally, the hydrochloride salt form (CAS 943635-10-7, MW 203.62) offers enhanced aqueous solubility for reaction workup and crystallization, providing a procurement option that the free acid alone does not offer.

Quote Request

Request a Quote for 6-Methoxy-4-methylpyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.